4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
4-(Benzyloxy)-2’-chloro[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a benzyloxy group, a chloro substituent, and an aldehyde functional group on a biphenyl scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2’-chloro[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the condensation of 4-(benzyloxy)-2-hydroxybenzaldehyde with 4-amino-[1,1’-biphenyl]-3-ol in methanolic solution . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2’-chloro[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chloro substituent can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 4-(Benzyloxy)-2’-chloro[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-(Benzyloxy)-2’-chloro[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-2’-chloro[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2’-chloro[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but lacks the chloro substituent.
4-(Benzyloxy)-2’-hydroxy[1,1’-biphenyl]-3-carbaldehyde: Similar structure but with a hydroxy group instead of a chloro group.
4-(Benzyloxy)-2’-chloro[1,1’-biphenyl]-3-methanol: Similar structure but with an alcohol group instead of an aldehyde group.
Uniqueness
4-(Benzyloxy)-2’-chloro[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both a chloro substituent and an aldehyde functional group on the biphenyl scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H15ClO2 |
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Molecular Weight |
322.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C20H15ClO2/c21-19-9-5-4-8-18(19)16-10-11-20(17(12-16)13-22)23-14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChI Key |
QPGCNHMFGSEYDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=CC=C3Cl)C=O |
Origin of Product |
United States |
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